2-Methoxythiophene-3-sulfonamide
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Overview
Description
2-Methoxythiophene-3-sulfonamide: is an organic compound with the molecular formula C5H7NO3S2 and a molecular weight of 193.24 g/mol . It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . Thiophene derivatives, including this compound, are of significant interest due to their unique chemical properties and potential therapeutic benefits .
Mechanism of Action
Target of Action
2-Methoxythiophene-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and survival of bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency in the bacteria, which inhibits their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides necessary for DNA replication and cell division . This leads to a decrease in the number of bacteria, helping to control bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the residues of sulfonamides and their metabolites in the aquatic environment can pose serious threats to ecosystems and human health
Biochemical Analysis
Biochemical Properties
2-Methoxythiophene-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby affecting cellular function . The compound’s ability to interact with enzymes and other biomolecules is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent. Understanding the dosage effects is crucial for determining the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways is significant for its biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions determine the compound’s localization and accumulation, influencing its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects the compound’s function and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-methoxythiophene with chlorosulfonic acid to form 2-methoxythiophene-3-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods: Industrial production of 2-Methoxythiophene-3-sulfonamide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxythiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methoxythiophene-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
2-Methoxythiophene: Lacks the sulfonamide group, resulting in different chemical properties and applications.
3-Thiophenesulfonamide: Similar structure but without the methoxy group, leading to variations in reactivity and biological activity.
2-Methoxythiophene-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, affecting its chemical behavior and applications
Uniqueness: 2-Methoxythiophene-3-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-methoxythiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3,(H2,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZQWMWVESTUPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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